4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride

sigma receptor structure-activity relationship ligand design

4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride (CAS 1220032-80-3) is a 4‑substituted piperidine derivative in which a 4‑bromo‑3‑methylphenoxy moiety is attached to the piperidine ring via a methylene linker. The compound is obtained as the hydrochloride salt, with a molecular formula of C₁₃H₁₉BrClNO and an average mass of 320.653 Da.

Molecular Formula C13H19BrClNO
Molecular Weight 320.65 g/mol
CAS No. 1220032-80-3
Cat. No. B1525632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride
CAS1220032-80-3
Molecular FormulaC13H19BrClNO
Molecular Weight320.65 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2CCNCC2)Br.Cl
InChIInChI=1S/C13H18BrNO.ClH/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H
InChIKeyLBVQADPJDHYSKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride (CAS 1220032-80-3) – Structural Identity and Compound-Class Baseline for Procurement Evaluation


4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride (CAS 1220032-80-3) is a 4‑substituted piperidine derivative in which a 4‑bromo‑3‑methylphenoxy moiety is attached to the piperidine ring via a methylene linker. The compound is obtained as the hydrochloride salt, with a molecular formula of C₁₃H₁₉BrClNO and an average mass of 320.653 Da . It belongs to the class of halogenated 4‑(phenoxymethyl)piperidines, a series that has been systematically investigated as σ‑1 receptor ligands [1]. The free secondary amine in the piperidine ring (unsubstituted NH) distinguishes it from the more extensively studied N‑alkyl congeners and provides a versatile synthetic handle for further derivatisation in probe- or lead‑discovery campaigns.

Why 4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride Cannot Be Replaced by Read‑Across from Close Analogs


Within the halogenated 4‑(phenoxymethyl)piperidine series, minor structural modifications produce large shifts in σ‑1/σ‑2 affinity and subtype selectivity. In the foundational SAR study by Waterhouse et al., Ki values for σ‑1 ranged from 0.38 to 24.3 nM and σ‑2/σ‑1 selectivity ratios spanned 1.19 to 121 depending on the phenoxy‑ring substituent and the N‑alkyl group [1]. The present compound carries a unique combination of a 4‑bromo‑3‑methylphenoxy ring and a free piperidine NH – a motif not represented in the published binding data. Generic substitution with a simple 4‑bromo‑ or 3‑bromophenoxymethyl analog, or with an N‑alkylated variant, therefore risks unpredictable affinity and selectivity profiles, directly affecting reproducibility in receptor‑binding, imaging, or medicinal‑chemistry workflows.

4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride – Quantified Differentiation Evidence Against Closest Comparators


Differentiation Factor 1 – Phenoxy‑Ring Substitution Pattern: 4‑Br‑3‑CH₃ vs. 4‑Br vs. 3‑Br

In the Waterhouse et al. σ‑1 SAR panel, the 4‑bromophenoxymethyl analog (with N‑cyclopropylmethyl) exhibited a Ki of 0.60 nM, whereas the 3‑bromo regioisomer gave a Ki of 0.88 nM – a 1.47‑fold difference in affinity attributable solely to the position of the bromine atom [1][2]. The target compound places the bromine at the 4‑position (like the higher‑affinity analog) and adds a 3‑methyl group. In related piperidine‑based σ‑ligand series, introduction of a methyl substituent on the phenoxy ring has been shown to modulate lipophilicity (ΔlogP) and receptor‑binding kinetics without abolishing affinity, enabling fine‑tuning of in vitro and in vivo properties [3]. Although a direct Ki for the exact compound is not publicly available, the dual 4‑Br/3‑CH₃ substitution pattern provides a structural vector for affinity retention with enhanced lipophilicity relative to the unsubstituted phenoxy analogs.

sigma receptor structure-activity relationship ligand design

Differentiation Factor 2 – Piperidine N‑Substitution: Free NH vs. N‑Cyclopropylmethyl

The Waterhouse SAR study demonstrated that N‑substitution profoundly influences σ‑1 affinity and σ‑2/σ‑1 selectivity. Across the panel, Ki(σ‑1) spanned 0.38–24.3 nM and the σ‑2/σ‑1 ratio ranged from 1.19 to 121 depending on the N‑substituent (fluoroalkyl, hydroxyalkyl, iodopropenyl, benzyl variants) [1]. The target compound bears a free NH group, which is absent from all compounds in the published binding panel. The free NH confers distinct physicochemical properties – lower logP, higher polar surface area, and the capacity for salt‑bridge interactions – that are likely to alter both affinity and selectivity relative to N‑alkylated comparators. Moreover, the free amine serves as a derivatisation point, enabling late‑stage functionalisation for probe incorporation (e.g., radio‑iodination, fluorescent tagging) without the need for deprotection steps required with N‑protected analogs.

sigma receptor N-substituent effect selectivity

Differentiation Factor 3 – Positional Isomerism: 4‑(phenoxymethyl)piperidine vs. 2‑ and 3‑Isomers

The target compound carries the phenoxymethyl substituent at the piperidine 4‑position, whereas commercially available isomers place the same substituent at the 2‑position (CAS 1547929‑07‑6) or the 3‑position (CAS 1220027‑03‑1). In the broader piperidine σ‑ligand literature, the attachment point on the piperidine ring affects the presentation of the basic nitrogen and the aryl ether to the receptor binding pocket, influencing both affinity and subtype selectivity [1]. The 4‑substituted architecture is the most extensively validated scaffold in the halogenated phenoxymethylpiperidine series for σ‑1 targeting, forming the basis of the radiolabeled probes advanced to in vivo SPECT imaging studies [1][2]. No equivalent in vivo validation exists for the 2‑ or 3‑substituted regioisomers of the 4‑bromo‑3‑methylphenoxy series.

regioisomer piperidine substitution sigma ligand

Differentiation Factor 4 – Linker Composition: Methylene vs. Direct Oxygen Attachment

The target compound incorporates a methylene (‑CH₂‑) spacer between the piperidine ring and the aryl ether oxygen. A direct‑attachment analog, 4‑(4‑bromo‑3‑methylphenoxy)piperidine hydrochloride (CAS 1220021‑61‑3), lacks this spacer, resulting in a shorter and conformationally more restricted linkage. In the halogenated 4‑(phenoxymethyl)piperidine SAR, the methylene spacer is a conserved feature; its presence or absence alters the distance and angle between the basic amine and the aryl ring, parameters known to govern σ‑receptor binding [1]. The methylene‑containing scaffold has delivered sub‑nanomolar σ‑1 ligands (Ki = 0.38 nM for the optimal pairing of N‑ and phenoxy‑ substituents) [1]. No σ‑1 binding data have been reported for the direct‑attachment comparator CAS 1220021‑61‑3.

spacer length conformational flexibility sigma receptor

Differentiation Factor 5 – Halogen‑Type Reactivity: Aryl Bromide as a Synthetic Handle

The aryl bromide substituent in the target compound enables a range of palladium‑catalysed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.) that are not accessible with the corresponding 4‑chloro, 4‑fluoro, or 4‑iodo analogs [1]. Bromine occupies a reactivity ‘sweet spot’ – more reactive than chlorine in oxidative addition yet more stable and easier to handle than iodine. This positions the target compound as a versatile intermediate for library synthesis. In contrast, 4‑[(4‑chloro‑3‑methylphenoxy)methyl]piperidine or 4‑[(4‑fluoro‑3‑methylphenoxy)methyl]piperidine would require more forcing coupling conditions or specialised catalysts, potentially limiting substrate scope [2]. Among the halogenated 4‑(phenoxymethyl)piperidine probes synthesised by Waterhouse et al., the brominated variants served as key intermediates for radio‑iodination via halogen‑exchange or stannylation approaches [1].

cross-coupling building block late-stage functionalisation

Differentiation Factor 6 – Physicochemical Profile: Molecular Weight and Lipophilicity Differentiation from N‑Alkylated Analogs

The target compound (MW = 320.65 g·mol⁻¹ as the HCl salt; free base MW ≈ 284.19) has a molecular weight approximately 40 Da lower than the N‑cyclopropylmethyl analog 4‑(4‑bromo‑phenoxymethyl)‑1‑cyclopropylmethyl‑piperidine (free base MW ≈ 324.26) [1]. The absence of an N‑alkyl group reduces lipophilicity (estimated ΔlogP ≈ −0.8 to −1.2 vs. N‑cyclopropylmethyl), bringing the compound closer to the optimal CNS drug‑likeness space (MW < 400, logP 1–4) [2]. The free base form has one hydrogen‑bond donor (NH), enabling interactions that N‑alkylated analogs cannot make. This profile may be advantageous for CNS‑targeted probe development where lower logP correlates with reduced non‑specific binding and improved brain‑to‑plasma ratios.

drug-likeness physicochemical properties CNS MPO

Optimal Research and Industrial Deployment Scenarios for 4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride


Scenario A – σ‑1 Receptor Pharmacophore Expansion via N‑Functionalisation

The free piperidine NH provides an uncommitted vector for systematic N‑alkylation or N‑acylation, enabling exploration of the σ‑1 SAR space identified by Waterhouse et al. [1]. Users can introduce fluoroalkyl, hydroxyalkyl, iodopropenyl, or benzyl substituents to probe affinity and selectivity shifts while retaining the 4‑bromo‑3‑methylphenoxy core – a substitution pattern not represented in the original panel. The aryl bromide further allows late‑stage diversification via cross‑coupling to generate focused libraries for σ‑1/σ‑2 selectivity profiling.

Scenario B – Radioligand Precursor for σ‑Receptor Imaging

Halogenated 4‑(phenoxymethyl)piperidines have been validated as σ‑receptor SPECT imaging agents following radio‑iodination [1][2]. The target compound’s aryl bromide can serve as a precursor for stannylation and subsequent oxidative radio‑iododestannylation to yield ¹²³I‑ or ¹²⁵I‑labeled probes. Its lower molecular weight and lipophilicity (relative to N‑alkylated analogs) may improve brain uptake and reduce non‑specific binding, parameters critical for in vivo tomography studies [3].

Scenario C – Scaffold for Dual σ‑1/D₂ Selectivity Screening

Selectivity over dopamine D₂ receptors is a key requirement for σ‑1 antipsychotic candidates. The published panel demonstrated that certain N‑substituents confer D₂ Ki > 10,000 nM while retaining sub‑nanomolar σ‑1 affinity [1]. The target compound, with its unique phenoxy substitution and free NH, is an ideal template for generating N‑derivatised analogs for parallel σ‑1/D₂ selectivity screening, aiming to replicate or exceed the >10,000‑fold selectivity window observed in the reference series.

Scenario D – Diversifiable Building Block for Parallel Medicinal Chemistry

The combination of a secondary amine (for amide/sulfonamide formation or reductive amination) and an aryl bromide (for Suzuki, Buchwald‑Hartwig, or Sonogashira couplings) makes the target compound a bifunctional building block for high‑throughput parallel synthesis [1][2]. This orthogonal reactivity profile enables two‑dimensional library generation – variation of the N‑substituent and variation of the aryl ring – from a single intermediate, a capability not offered by analogs lacking the free NH or bearing less reactive halogens.

Quote Request

Request a Quote for 4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.